molecular formula C15H22N6O3 B11080654 7-[2-Hydroxy-3-(piperidin-2-ylideneamino)-propyl]-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

7-[2-Hydroxy-3-(piperidin-2-ylideneamino)-propyl]-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B11080654
M. Wt: 334.37 g/mol
InChI Key: HZOOXBPNBYKHPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-{2-HYDROXY-3-[TETRAHYDRO-2(1H)-PYRIDINYLIDENAMINO]PROPYL}-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines a purine base with a tetrahydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{2-HYDROXY-3-[TETRAHYDRO-2(1H)-PYRIDINYLIDENAMINO]PROPYL}-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with amines.

    Introduction of the Tetrahydropyridine Moiety: This step involves the reaction of the purine base with a tetrahydropyridine derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-{2-HYDROXY-3-[TETRAHYDRO-2(1H)-PYRIDINYLIDENAMINO]PROPYL}-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and amino groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

7-{2-HYDROXY-3-[TETRAHYDRO-2(1H)-PYRIDINYLIDENAMINO]PROPYL}-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-{2-HYDROXY-3-[TETRAHYDRO-2(1H)-PYRIDINYLIDENAMINO]PROPYL}-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Theobromine: A methylxanthine similar in structure but with different biological activities.

    Caffeine: Another methylxanthine with stimulant properties.

    Theophylline: Used in the treatment of respiratory diseases due to its bronchodilator effects.

Uniqueness

7-{2-HYDROXY-3-[TETRAHYDRO-2(1H)-PYRIDINYLIDENAMINO]PROPYL}-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C15H22N6O3

Molecular Weight

334.37 g/mol

IUPAC Name

7-[2-hydroxy-3-(2,3,4,5-tetrahydropyridin-6-ylamino)propyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C15H22N6O3/c1-19-13-12(14(23)20(2)15(19)24)21(9-18-13)8-10(22)7-17-11-5-3-4-6-16-11/h9-10,22H,3-8H2,1-2H3,(H,16,17)

InChI Key

HZOOXBPNBYKHPH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CNC3=NCCCC3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.